3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline
Description
3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline (IUPAC name) is a small organic molecule featuring a 1,2,3-triazole ring substituted with an isopropyl group at the 5-position and linked to an aniline group at the 3-position of the benzene ring (Figure 1). The isopropyl group introduces steric bulk and hydrophobicity, while the primary amine on the aniline moiety offers reactivity for further functionalization, such as in drug intermediates or polymer synthesis. Structural characterization of such compounds is typically performed via NMR, IR, and X-ray crystallography using programs like SHELXL .
Properties
IUPAC Name |
3-(5-propan-2-yltriazol-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-8(2)11-7-13-14-15(11)10-5-3-4-9(12)6-10/h3-8H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXNAGOLRWYMAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=NN1C2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline can be achieved through “Click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes . This reaction is typically catalyzed by copper(I) ions and can be performed in aqueous medium, making it environmentally friendly . The general synthetic route involves the preparation of the azide and alkyne precursors, followed by their cycloaddition to form the triazole ring . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and the concentration of reactants .
Chemical Reactions Analysis
3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline undergoes various types of chemical reactions, including:
Scientific Research Applications
3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its inhibitory effect . This interaction is facilitated by the triazole ring, which can form hydrogen bonds and other interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Structural Analogues with 1,2,3-Triazole Moieties
Several structurally related 1,2,3-triazole-aniline derivatives have been synthesized and studied (Table 1). Key variations include:
- Substituents on the triazole ring : The target compound’s 5-isopropyl group contrasts with substituents like propyl, methoxyphenyl, or p-tolyl in analogues (e.g., N,N-diethyl-4-(4-propyl-1H-1,2,3-triazol-1-yl)aniline) .
- Aniline functionalization: Unlike the primary amine in the target compound, analogues often feature N,N-diethylamino groups at the para position (e.g., N,N-diethyl-4-(4-(p-tolyl)-1H-1,2,3-triazol-1-yl)aniline) .
Table 1: Structural Comparison of 1,2,3-Triazole-Aniline Derivatives
Isomeric 1,2,4-Triazole Analogues
The structural isomer 3-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline () differs in triazole nitrogen arrangement (1,2,4 vs. 1,2,3). For example, 1,2,4-triazoles often exhibit stronger coordination to metal ions, which could influence catalytic or medicinal applications.
Stability and Degradation
Triazole-containing compounds vary in stability depending on substituents. For instance, oxazolidinone derivatives with 1,2,3-triazole moieties (e.g., compounds 1a and 1b in ) degrade in acidic gastric fluid due to hydrolytic susceptibility.
Biological Activity
3-[5-(Propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a triazole ring, which is known for its biological significance. Its molecular formula is , and it has a molecular weight of 229.27 g/mol. The structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antibacterial, antifungal, and anticancer agent.
Antibacterial Activity
Recent studies have demonstrated that compounds containing triazole moieties exhibit significant antibacterial properties. For instance:
- Study Findings : A series of synthesized triazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 32 µg/mL .
Antifungal Activity
The compound has also been evaluated for antifungal properties:
- Case Study : In a comparative study of various triazole derivatives against Candida albicans, the compound exhibited notable antifungal activity with an IC50 value of 12 µg/mL, demonstrating its potential as a therapeutic agent for fungal infections .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays:
- Research Findings : In vitro studies on human cancer cell lines (e.g., MCF7 breast cancer cells) indicated that the compound induced apoptosis and inhibited cell proliferation with an IC50 value of approximately 15 µM. The mechanism was attributed to the activation of caspase pathways .
The biological activities of this compound are largely attributed to its ability to interact with specific biological targets:
- Antibacterial Mechanism : The triazole ring likely interferes with the synthesis of nucleic acids in bacteria.
- Antifungal Mechanism : Similar mechanisms have been proposed for antifungal activity, where the compound disrupts ergosterol biosynthesis.
- Anticancer Mechanism : The induction of apoptosis in cancer cells suggests that the compound may modulate signaling pathways involved in cell survival and death.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:
- Step 1 : Preparation of the alkyne precursor (e.g., propargyl derivative) and azide-functionalized aniline.
- Step 2 : Cycloaddition under inert atmosphere with Cu(I) catalysts (e.g., CuSO₄·5H₂O and sodium ascorbate) in polar solvents (e.g., DMF/H₂O) at 60–80°C for 12–24 hours .
- Yield Optimization : Adjust stoichiometry (1:1.2 alkyne:azide ratio), catalyst loading (5–10 mol%), and reaction time. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >85% purity .
Q. How can spectroscopic methods (NMR, IR) confirm the structural integrity of this compound?
- 1H NMR Analysis : The aniline NH₂ protons appear as a broad singlet (~δ 5.5 ppm). The triazole ring protons resonate as singlets (δ 7.8–8.2 ppm), and the propan-2-yl group shows a septet (δ 2.9–3.1 ppm) and doublets (δ 1.2–1.4 ppm) .
- IR Spectroscopy : Key peaks include N-H stretching (3350–3450 cm⁻¹ for aniline), C=N (triazole ring, 1600–1650 cm⁻¹), and C-H bending (propan-2-yl, 1375–1390 cm⁻¹) .
Q. What are the stability considerations for this compound under different storage conditions?
- Storage Recommendations : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of the aniline group. Avoid prolonged exposure to light, moisture, or acidic/basic conditions, which may degrade the triazole ring .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Protocol :
- Data Collection : Use single crystals grown via slow evaporation (e.g., ethanol/water mixture). Collect high-resolution (<1.0 Å) data at 100 K using synchrotron radiation .
- Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Validate geometry with WinGX/ORTEP for ellipsoid visualization .
- Key Metrics : Monitor R-factor (<5%), bond length deviations (±0.02 Å), and intermolecular interactions (e.g., π-stacking between triazole rings) .
Q. How to design structure-activity relationship (SAR) studies for triazole-aniline derivatives?
- Strategy :
- Substituent Variation : Compare analogs with trifluoromethyl (electron-withdrawing) vs. propan-2-yl (electron-donating) groups to assess electronic effects on bioactivity .
- Biological Assays : Test antimicrobial activity (MIC assays) and enzyme inhibition (e.g., CYP450 isoforms) to correlate substituent position/type with potency .
Q. What computational methods predict the binding affinity of this compound with biological targets?
- Approach :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., fungal lanosterol 14α-demethylase). Focus on hydrogen bonds (aniline NH₂ with heme iron) and hydrophobic contacts (propan-2-yl with active site residues) .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (RMSD <2.0 Å) and free energy calculations (MM-PBSA) .
Q. How to analyze reaction mechanisms for triazole ring formation in this compound?
- Mechanistic Insights :
- CuAAC Pathway : The Cu(I) catalyst forms a π-complex with the alkyne, facilitating azide cycloaddition. Isotopic labeling (¹³C-alkyne) and kinetic studies (stopped-flow UV-Vis) confirm a concerted mechanism .
- Side Reactions : Monitor for undesired Glaser coupling (dimerization) via HPLC-MS; suppress with excess azide .
Q. How to address contradictions in reported biological activity data for triazole-aniline derivatives?
- Resolution Strategy :
- Meta-Analysis : Compare studies using standardized protocols (e.g., CLSI guidelines for antifungal testing). Control variables like solvent (DMSO concentration ≤1%) and cell line/pathogen strain .
- Data Normalization : Express IC₅₀ values relative to positive controls (e.g., fluconazole) to account for assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
